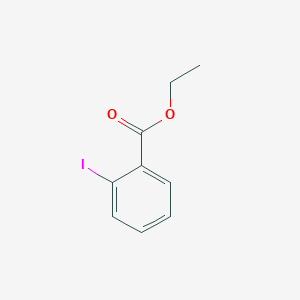

Ethyl 2-iodobenzoate

説明

Overview of the Chemical Compound in Scientific Literature

Ethyl 2-iodobenzoate (B1229623) is an organic compound classified as an aromatic ester. chemicalbook.com In scientific literature, it is recognized as a valuable building block and intermediate in organic synthesis. nbinno.com The compound, with the CAS number 1829-28-3, is a colorless to light yellow or light orange clear liquid. tcichemicals.com It is also known by its synonym, 2-Iodobenzoic Acid Ethyl Ester. tcichemicals.com

Its molecular structure consists of a benzene (B151609) ring substituted with an iodine atom and an ethoxycarbonyl group at positions 1 and 2, respectively. This structure makes it a useful substrate for various chemical transformations. The compound is noted as being light-sensitive and should be stored accordingly, typically under refrigeration. chemicalbook.com

Table 1: Physicochemical Properties of Ethyl 2-iodobenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1829-28-3 | guidechem.com |

| Molecular Formula | C₉H₉IO₂ | guidechem.comnih.govscbt.com |

| Molecular Weight | 276.07 g/mol | scbt.comchemsrc.com |

| Density | 1.664 - 1.7 g/cm³ | guidechem.comchemsrc.com |

| Boiling Point | 163-165°C at 23 mmHg; 275.6°C at 760 mmHg | guidechem.comchemsrc.comchemsrc.com |

| Flash Point | 120.5°C | chemsrc.com |

| Refractive Index | 1.584 | guidechem.com |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

Historical Context of Research on this compound

Research involving this compound is rooted in the broader study of halogenated benzoic acids and their derivatives. The foundational precursor to this ester is 2-Iodobenzoic acid. chemsrc.com The synthesis of 2-Iodobenzoic acid, often carried out via the diazotization of anthranilic acid followed by a Sandmeyer reaction with iodide, has been a common procedure in academic organic chemistry laboratories for many years. wikipedia.org

Early studies on such compounds focused on their synthesis and fundamental reactivity. The development of esterification methods, such as the reaction of 2-Iodobenzoic acid with ethanol (B145695), allowed for the preparation of this compound. chemsrc.comchemicalbook.com The presence of the iodine atom on the aromatic ring was recognized early on as a key functional group, enabling a variety of substitution and coupling reactions that would become central to modern synthetic chemistry. The investigation of its derivatives, like Ethyl 2-iodoxybenzoate (an IBX-ester), represents a more recent advancement, exploring hypervalent iodine chemistry for oxidation reactions. acs.org

Significance of this compound in Organic Chemistry and Related Fields

The significance of this compound in organic chemistry stems primarily from its role as a versatile synthetic intermediate. nbinno.com The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a multitude of reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Key areas of significance include:

Cross-Coupling Reactions: this compound is a widely used substrate in palladium-catalyzed cross-coupling reactions. acs.org These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular frameworks. For example, it participates in Sonogashira coupling reactions to form C-C bonds with terminal alkynes. researchgate.net It has also been used in palladium-catalyzed reactions with organoindium reagents to produce 2-aryl-2,3-alkadienoates. acs.org

Synthesis of Heterocyclic Compounds: As a building block, it is employed in the synthesis of various heterocyclic structures, which are prevalent in pharmaceuticals and materials science.

Precursor to Hypervalent Iodine Reagents: The compound serves as a starting material for the synthesis of hypervalent iodine reagents. acs.org For instance, the oxidation of this compound yields Ethyl 2-iodoxybenzoate, a member of the IBX-ester family of oxidizing agents. acs.org These reagents are valued for their mild and selective oxidizing capabilities.

Intermediate for Complex Molecules: Its utility extends to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), where the iodo-benzoate moiety can be strategically modified. nbinno.comchemicalbook.com The analogous methyl ester, mthis compound, is used to prepare precursors for drugs and other biologically active compounds. sigmaaldrich.com

Table 2: Applications of this compound in Organic Synthesis

| Application Area | Reaction Type / Product Class | Significance |

|---|---|---|

| C-C Bond Formation | Palladium-Catalyzed Cross-Coupling, Sonogashira Coupling | Fundamental for building molecular complexity. acs.orgresearchgate.net |

| Oxidation Chemistry | Precursor to IBX-esters (Hypervalent Iodine Reagents) | Provides access to mild and selective oxidizing agents. acs.org |

| Pharmaceutical Synthesis | Intermediate for APIs and Bioactive Molecules | Serves as a key building block for complex target molecules. chemicalbook.comnbinno.com |

| Materials Science | Synthesis of Functionalized Aromatic Compounds | Enables the creation of novel materials with specific properties. nbinno.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUFDDUDXYJWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385235 | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-28-3 | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-iodo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Ethyl 2 Iodobenzoate

Esterification Reactions of 2-Iodobenzoic Acid and Ethanol (B145695)

The direct esterification of 2-iodobenzoic acid with ethanol represents a fundamental approach to obtaining ethyl 2-iodobenzoate (B1229623). This transformation can be achieved through various protocols, including classical acid catalysis and more recently developed modified procedures.

Acid-Catalyzed Esterification Protocols

The Fischer esterification, a well-established method, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the synthesis of ethyl 2-iodobenzoate, this typically involves heating 2-iodobenzoic acid with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using ethanol as the solvent helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. masterorganicchemistry.com

Modified Esterification Procedures

To circumvent the often harsh conditions of traditional acid catalysis, milder and more efficient methods have been developed. One such method employs N-bromosuccinimide (NBS) as a catalyst. Research has shown that N-halosuccinimides can effectively catalyze the esterification of various carboxylic acids. nih.gov In a specific example, the reaction of 2-iodobenzoic acid with methanol (B129727), catalyzed by a substoichiometric amount of NBS at 70°C, yielded mthis compound. nih.gov While this specific example uses methanol, the principle is applicable to ethanol for the synthesis of this compound. This method offers an alternative to strong acid catalysts. nih.gov

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| NBS | Methanol | 70 | 20 | 55 |

This table presents data for the synthesis of the analogous methyl ester, illustrating the conditions for NBS-catalyzed esterification. nih.gov

Metal-Catalyzed Coupling Reactions for this compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering alternative synthetic routes to this compound.

Palladium-Catalyzed Approaches

While direct palladium-catalyzed coupling of 2-iodobromobenzene with ethyl benzoate (B1203000) to form this compound is not a commonly cited specific reaction, related transformations provide insight into its feasibility. Palladium catalysts are known to facilitate the coupling of aryl halides. google.com For instance, readily prepared 2-bromophenylzinc(II) can be used in palladium(0)-catalyzed reactions. rsc.org A sequence involving the reaction of 2-iodobromobenzene with zinc, followed by coupling with another aryl iodide in the presence of a palladium catalyst, demonstrates the principle of forming biaryl compounds. rsc.org This suggests the potential for developing a direct coupling method for this compound synthesis.

Palladium-catalyzed cross-coupling reactions involving organoindium reagents have been developed for the synthesis of various organic compounds. researchgate.netresearchgate.netnih.gov These reactions often exhibit high selectivity. nih.gov For example, the palladium-catalyzed cross-coupling of aryl iodides with organoindium reagents generated in situ from indium and ethyl 4-bromo-2-alkynoate has been shown to produce ethyl 2-aryl-2,3-alkadienoates selectively. researchgate.netnih.gov While this specific reaction does not yield this compound directly, it highlights the utility of organoindium reagents in palladium-catalyzed C-C bond formation with aryl iodides. researchgate.netnih.gov Further research has explored the synthesis of ethyl arylpropiolates through the palladium-catalyzed cross-coupling of aryl iodides with in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates. organic-chemistry.org These methodologies underscore the potential for adapting organoindium chemistry for the synthesis of this compound.

| Aryl Iodide | Organoindium Reagent Source | Catalyst System | Product Type |

| Various | Indium and ethyl 4-bromo-2-alkynoate | Pd(0) | Ethyl 2-aryl-2,3-alkadienoates |

| Various | Ethyl propiolate, n-butyllithium, InCl₃ | Pd(0) | Ethyl arylpropiolates |

This table summarizes related palladium-catalyzed cross-coupling reactions utilizing organoindium reagents. researchgate.netnih.govorganic-chemistry.org

Copper-Catalyzed Synthesis

Derivatization Strategies for this compound Precursors

The synthesis of this compound can also be approached by modifying its precursors, such as methyl benzoate or anthranilic acid derivatives.

Direct iodination of aromatic compounds can be challenging due to the low reactivity of iodine. tubitak.gov.tr However, various methods have been developed to achieve this transformation. Methyl benzoate can be iodinated using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst. smolecule.com The reaction conditions, such as the choice of solvent and temperature, are critical for achieving high regioselectivity and yield. For instance, the iodination of activated aromatics can be achieved using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol at room temperature, which favors ortho-monoiodination. organic-chemistry.org Another approach involves using molecular iodine in the presence of trichloroisocyanuric acid and wet silica (B1680970) gel, which provides a mild and heterogeneous system for iodination. tubitak.gov.tr

A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. nih.gov Starting from methyl anthranilate, a diazotization reaction is performed using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. patsnap.comtexiumchem.comgoogle.com This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the corresponding iodo-compound, in this case, mthis compound. texiumchem.comgoogle.com The ester can then be transesterified to this compound if needed. This method is widely used due to its efficiency and the availability of starting materials. google.comscribd.com A one-step protocol for the iodination of aromatic amines involves using KI, NaNO₂, and p-TsOH in acetonitrile (B52724) at room temperature. organic-chemistry.org

Table 2: Diazotization and Iodination of Anthranilic Acid Derivatives

| Starting Material | Reagents | Key Steps | Product | Reference |

| Methyl Anthranilate | 1. NaNO₂, H₂SO₄; 2. KI | Diazotization, Substitution | Mthis compound | google.com |

| Anthranilic Acid | 1. NaNO₂, HCl; 2. KI | Diazotization, Substitution | 2-Iodobenzoic Acid | texiumchem.com |

| p-Anisidine | tBuONO, p-TsOH·H₂O, KI | Aprotic Diazotization, Substitution | 4-Iodoanisole | tcichemicals.com |

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for organic synthesis. researchgate.net This includes the use of greener solvents, catalysts, and energy sources. For the synthesis of this compound and related compounds, approaches such as ultrasound-assisted synthesis have been explored. nih.gov Ultrasound can enhance reaction rates and yields, often under milder conditions and with reduced waste generation. nih.gov Another green approach is the use of water as a solvent, which has been shown to be viable in some copper-catalyzed C-S bond-forming reactions, highlighting its potential for aryl halide functionalization. organic-chemistry.org Furthermore, developing solvent-free reaction conditions or using recyclable catalysts are active areas of research to minimize the environmental impact of chemical processes. researchgate.netresearchgate.net The use of readily available and less toxic reagents, such as potassium iodide with hydrogen peroxide as an oxidant, also represents a move towards greener iodination protocols. tandfonline.com

Electrochemical Production Pathways

Electrochemical synthesis offers a powerful and green alternative for the iodination of aromatic compounds, including electron-deficient arenes like ethyl benzoate. This method utilizes an electric current to generate a reactive iodine species in situ, often avoiding the need for harsh or toxic oxidizing agents.

One prominent electrochemical approach involves the direct iodination of ethyl benzoate using an iodine source in an undivided or divided electrochemical cell. acs.orgacs.orgresearchgate.net Research has demonstrated the successful monoiodination of ethyl benzoate with high yields. researchgate.net In a typical setup, iodine (I₂) is oxidized at a platinum anode in a solvent like acetonitrile, generating a stable iodine(I) species (I⁺). researchgate.net This electrophilic species then reacts with the aromatic substrate to yield the iodinated product. researchgate.net The process can be carried out potentiostatically, maintaining a constant voltage to control the reaction. researchgate.net

Further refinements of this methodology have been developed for electron-deficient arenes. One such method employs tetrabutylammonium (B224687) iodide (Bu₄NI) as both the iodine source and the supporting electrolyte in nitromethane. acs.org This system operates without a Lewis acid and is enhanced by the presence of small quantities of chloride anions. acs.orgacs.org The electrochemically generated reagent proves effective for the iodination of various aromatic esters, affording the products in good to excellent yields. acs.org

Another electrochemical strategy applicable to the synthesis of aryl iodides is the electrochemical Sandmeyer reaction. This method involves the reduction of an aryl diazonium salt at the cathode. For aryl diazonium salts bearing an electron-withdrawing ester group, this process can lead to the formation of the corresponding iodo-ester in high yields. nih.gov For instance, using CH₂I₂ as the iodinating agent in a mixed solvent system of MeOH and DMF with Bu₄NClO₄ as the electrolyte, the desired iodinated product can be obtained in yields as high as 87%. nih.gov

Table 1: Electrochemical Iodination of Benzoate Derivatives

| Starting Material | Iodine Source | Electrolyte / Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl benzoate | I₂ | LiClO₄ | Acetonitrile | High Yield | researchgate.net |

| Ethyl benzoate | Bu₄NI | Bu₄NCl | Nitromethane | Good to Excellent | acs.org |

| Aryl diazonium salt (with ester group) | CH₂I₂ | Bu₄NClO₄ | MeOH/DMF | 87% | nih.gov |

Mechanochemical Derivatization Techniques

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging green chemistry technique that reduces or eliminates the need for bulk solvents. While direct mechanochemical synthesis of this compound is not extensively documented, related C-H iodination methods for benzoic acid and its derivatives have been successfully developed, showcasing the potential of this technology.

A significant advancement is the iridium-catalyzed ortho-iodination of benzoic acids using N-iodosuccinimide (NIS) as the iodine source. acs.orgacs.org This methodology has been successfully adapted to mechanochemical conditions using a technique called liquid-assisted grinding (LAG). acs.org In LAG, a small amount of liquid is added to the solid reactants, which can accelerate the reaction. This process allows for the selective ortho-iodination of various benzoic acids under mild, solvent-minimal conditions. acs.orgacs.org The protocol demonstrates that the reaction outcome and selectivity achieved in solution can be maintained in a mechanochemical setup, often with shorter reaction times. acs.org

The iridium catalyst, such as [Cp*Ir(H₂O)₃]SO₄, tolerates air and moisture and directs the iodination specifically to the position ortho to the carboxylic acid group. acs.orgacs.org This directing-group-assisted strategy is highly effective for a range of substituted benzoic acids. acs.org Given that esters can also function as directing groups in C-H activation reactions, this mechanochemical approach represents a highly plausible and advanced method for the synthesis of this compound from ethyl benzoate.

Another mechanochemical approach involves the metal-free oxidative iodination of electron-rich aromatic rings using molecular iodine (I₂) and Oxone as the oxidant under solvent-free ball milling conditions. beilstein-journals.org While this has been demonstrated for arenes with electron-donating groups, its applicability to electron-deficient substrates like ethyl benzoate would require further investigation. beilstein-journals.org The development of mechanochemical methods for generating organometallic reagents, such as arylmanganese nucleophiles from aryl halides and unactivated manganese metal, also opens new avenues for derivatization, although this applies to reactions of iodoarenes rather than their direct synthesis. nih.gov

Table 2: Mechanochemical C-H Iodination of Benzoic Acid Derivatives

| Substrate Type | Iodine Source | Catalyst / Additive | Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzoic Acids / Benzamides | N-Iodosuccinimide (NIS) | [Cp*Ir(H₂O)₃]SO₄ | Liquid-Assisted Grinding (LAG) | Maintains high yield and selectivity of solution-based method with shorter reaction times. | acs.org |

| Electron-Rich Arenes | I₂ | Oxone | Neat Grinding / Ball Milling | Highly chemoselective metal-free iodination. | beilstein-journals.org |

Iii. Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Iodobenzoate

Nucleophilic Substitution Reactions

The iodine atom on the benzene (B151609) ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions are fundamental in creating new carbon-heteroatom and carbon-carbon bonds.

The iodine atom of ethyl 2-iodobenzoate (B1229623) can be displaced by alcohol nucleophiles. This type of reaction, often a variation of the Ullmann condensation or Buchwald-Hartwig amination, typically requires a metal catalyst, such as copper or palladium, to facilitate the formation of aryl ethers. The general reaction involves heating the aryl iodide with an alcohol in the presence of a base and a catalyst. While the direct substitution of the iodine by an alcohol is a known transformation for aryl halides, specific, well-documented examples exclusively for ethyl 2-iodobenzoate are less common in readily available literature compared to reactions with amines. The general principle follows the formation of an organometallic intermediate which then reacts with the alcohol. The reactivity is influenced by the nature of the alcohol and the reaction conditions. For instance, 2-Iodoxybenzoic acid (IBX) has been shown to react with alkyl halides in the presence of tetraethyl ammonium (B1175870) bromide to yield 2-iodobenzoate esters, demonstrating the reverse of this substitution under specific oxidative conditions researchgate.netresearchgate.net.

The reaction of this compound with amines is a well-established method for forming N-aryl bonds, crucial in the synthesis of many pharmaceuticals and complex organic molecules. These reactions are typically copper-catalyzed Ullmann-Goldberg type couplings. nih.gov For example, this compound can be coupled with various aminopyridines under ultrasound irradiation, using copper(I) iodide (CuI) as a catalyst and cesium carbonate (Cs₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO). nih.gov

The proposed mechanism involves the initial oxidative addition of the copper catalyst to this compound, forming an organocopper intermediate. This species then reacts with the amine to form a Cu-amidate complex, which, upon reductive elimination, yields the N-arylated product and regenerates the copper catalyst. nih.gov

Table 1: Ultrasound-Assisted, Copper-Catalyzed Ullmann-Goldberg Coupling of this compound Derivatives with Amines nih.gov

| Entry | This compound Derivative | Amine | Product | Yield (%) |

| 1 | Ethyl 2-iodo-5-methoxybenzoate | 2-Aminopyridine | 3-Methoxy-11H-pyrido[2,1-b]quinazolin-11-one | 85 |

| 2 | Ethyl 2-iodo-5-methylbenzoate | 2-Aminopyridine | 3-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 89 |

| 3 | Ethyl 2-iodo-4,5-dimethoxybenzoate | 2-Aminopyridine | 2,3-Dimethoxy-11H-pyrido[2,1-b]quinazolin-11-one | 93 |

| 4 | Ethyl 2-iodo-5-methoxybenzoate | 5-Methylpyridin-2-amine | 3-Methoxy-8-methyl-11H-pyrido[2,1-b]quinazolin-11-one | 82 |

| 5 | Ethyl 2-iodo-5-methoxybenzoate | Quinolin-2-amine | 10-Methoxybenzo[h]pyrido[2,1-b]quinazolin-8-one | 88 |

| 6 | Ethyl 2-iodo-5-methoxybenzoate | Thiazol-2-amine | 3-Methoxy-5H-thiazolo[3,2-a]quinazolin-5-one | 61 |

Reactions were performed with the specified ester (1 mmol), amine (2 mmol), CuI (10 mol%), and Cs₂CO₃ (2 mmol) in DMSO (5 mL) at 80 °C under ultrasound for 60-120 min.

These findings demonstrate the utility of this compound as a substrate for forming complex heterocyclic structures through C-N bond formation.

Ester Group Transformations

The ethyl ester group of this compound can undergo several characteristic reactions, including hydrolysis, alcoholysis, and condensation reactions. These transformations modify the carboxyl function, providing access to other important classes of compounds.

Ester hydrolysis is the cleavage of an ester bond by reaction with water. This process can be catalyzed by either an acid or a base. libretexts.org

Acidic Hydrolysis : Under acidic conditions, the hydrolysis of this compound is a reversible reaction. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction yields 2-iodobenzoic acid and ethanol (B145695). To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Reaction: C₆H₄(I)COOCH₂CH₃ + H₂O ⇌ C₆H₄(I)COOH + CH₃CH₂OH

Alkaline Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydrolysis of this compound is an irreversible process known as saponification. libretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester under reflux with an aqueous solution of the base. chemguide.co.uk The products are an alcohol (ethanol) and the salt of the carboxylic acid (sodium 2-iodobenzoate). quora.com The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture. quora.com Alkaline hydrolysis is often preferred over acidic hydrolysis because it goes to completion. chemguide.co.uk

Reaction: C₆H₄(I)COOCH₂CH₃ + NaOH → C₆H₄(I)COONa + CH₃CH₂OH

Alcoholysis, or transesterification, is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this reaction can be used to synthesize other alkyl 2-iodobenzoates. The reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound and ethanol. chemicalbook.in To ensure a high yield of the desired product, the alcohol reactant is usually used in large excess to shift the equilibrium. georganics.sk

Table 2: Examples of Alcoholysis Reactions

| Starting Ester | Alcohol (Excess) | Product Ester | Catalyst |

| This compound | Methanol | Mthis compound | Acid or Base |

| This compound | n-Butanol | n-Butyl 2-iodobenzoate | Acid or Base |

Esters that have α-hydrogens can participate in condensation reactions. The most notable of these is the Claisen condensation, where two ester molecules react in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. libretexts.org In this reaction, one ester molecule is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org

For this compound, the ester group itself does not have α-hydrogens. However, it can act as the electrophilic partner (the acceptor) in a crossed Claisen condensation with another ester that does possess α-hydrogens. For instance, reacting this compound with ethyl acetate (B1210297) in the presence of a suitable base would result in the formation of ethyl 2-iodo-3-oxobutanoate.

Reaction: C₆H₄(I)COOCH₂CH₃ + CH₃COOCH₂CH₃ → C₆H₄(I)COCH₂COOCH₂CH₃ + CH₃CH₂OH

This type of condensation expands the synthetic utility of this compound by allowing the formation of new carbon-carbon bonds adjacent to the carbonyl group.

Coupling Reactions

The carbon-iodine bond in this compound is a key functional group for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. wikipedia.org

This compound can react with organometallic reagents, such as Grignard reagents (organomagnesium halides), to form new carbon-carbon bonds. A common method involves an iodine-magnesium exchange reaction, where the aryl iodide is converted into a functionalized Grignard reagent. nih.govuni-muenchen.de This process is often preferred over the direct reaction of organic halides with magnesium metal, especially for preparing small quantities in a research setting. walisongo.ac.id The resulting organomagnesium compound can then react with various electrophiles.

For instance, the reaction of this compound with isopropylmagnesium chloride at low temperatures generates 2-carbomethoxyphenylmagnesium chloride. walisongo.ac.id This functionalized Grignard reagent can subsequently react with an aldehyde, like p-methoxybenzaldehyde, to produce a phthalide (B148349) (a lactone). walisongo.ac.id The formation of the lactone occurs through a 1,2-addition of the Grignard reagent to the aldehyde, followed by an intramolecular cyclization of the resulting alkoxide intermediate. rsc.org

The reactivity of halides in Grignard reagent formation follows the order I > Br > Cl. libretexts.org This selectivity allows for the preferential reaction of an aryl iodide in the presence of other functional groups like esters, nitriles, and even other halides. nih.govusp.br The use of "turbo Grignard reagents," which exhibit enhanced reactivity, allows for the synthesis of a wide range of products with good functional group tolerance. rsc.org

Table 1: Examples of Grignard Reactions with this compound Derivatives

| Reactant 1 (Aryl Halide) | Grignard Reagent/Precursor | Electrophile | Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| This compound | i-PrMgCl | Ketone 2a | Lactone 4 | I-Mg exchange followed by 1,2-addition and lactonization | rsc.org |

| Ethyl 3-iodobenzoate | i-PrMgCl | Ketone 2a | Alcohol 3b | I-Mg exchange followed by 1,2-addition | rsc.org |

| Mthis compound | Isopropylmagnesium chloride | p-Methoxybenzaldehyde | Phthalide derivative | Halogen-metal exchange and subsequent reaction with aldehyde | walisongo.ac.id |

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organozinc reagent and an organic halide. wikipedia.org this compound is an effective substrate for Negishi coupling reactions, readily undergoing oxidative addition to the palladium(0) catalyst. nih.goviastate.edu This reaction is highly valued for its ability to couple sp2 carbon atoms with sp3, sp2, and sp hybridized carbons. wikipedia.org

The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. wikipedia.orgillinois.edu

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center. illinois.edu

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product and regenerate the Pd(0) catalyst. illinois.edu

Kinetic studies on the Negishi coupling of this compound with alkylzinc chlorides have demonstrated exceptionally high reaction rates and selectivity, particularly when using specific phosphine (B1218219)/olefin ligands. nih.govacs.orgnih.gov These ligands can accelerate the reductive elimination step by several orders of magnitude compared to traditional phosphine ligands. nih.gov The reaction tolerates a variety of functional groups, including esters, making it a valuable tool in complex molecule synthesis. acs.orgorgsyn.org For example, this compound has been successfully coupled with cyclohexylzinc chloride using heterobimetallic palladium complexes as catalysts. iastate.edu

Table 2: Selected Negishi Coupling Reactions Involving this compound

| Organozinc Reagent | Catalyst System | Key Findings/Observations | Reference |

|---|---|---|---|

| Alkylzinc chlorides | Palladium with phosphine/electron-deficient olefin ligand | Rate constants for reductive elimination >0.3 s⁻¹, 4-5 orders of magnitude greater than with standard phosphine ligands. TONs up to 10⁵ and TOFs up to 1000 s⁻¹. | nih.govacs.orgnih.gov |

| Cyclohexylzinc chloride | Heterobimetallic [EPd]PR₃ complexes (E = Ge, Sn) | Demonstrated catalytic activity of these novel heterobimetallic complexes in the Negishi coupling. | iastate.edu |

| Cyclohexylzinc chloride (CyZnCl) | Thioimido-palladium(II) complex | Formation of an alkylated, anionic species that catalyzed the cross-coupling. | acs.org |

Oxidation Reactions

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodinane) or +5 (periodinane), creating hypervalent iodine reagents. These reagents are known for their mild and selective oxidizing properties.

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that can be prepared from 2-iodobenzoic acid. wikipedia.orgslideshare.net While this compound itself is not directly used as an IBX-type oxidant, its corresponding acid, 2-iodobenzoic acid, is the direct precursor to IBX. wikipedia.org The oxidation of 2-iodobenzoic acid with an oxidant like Oxone yields IBX as a white crystalline solid. wikipedia.org

IBX is a versatile and chemoselective oxidant, capable of converting primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. researchgate.netnih.gov It is particularly noted for its ability to perform oxidations adjacent to carbonyl groups to form α,β-unsaturated systems and at benzylic positions. baranlab.orgacs.org The mechanism of alcohol oxidation by IBX is thought to involve a ligand exchange followed by a rate-determining "twist" rearrangement of the intermediate to facilitate a concerted elimination. wikipedia.orguniv-amu.fr Mechanistic studies also suggest that some IBX-mediated oxidations may proceed via a single electron transfer (SET) pathway. baranlab.orgacs.org

Esters of 2-iodoxybenzoic acid (IBX-esters) have been synthesized and show similar oxidizing properties to IBX but with improved solubility. acs.org For example, ethyl 2-iodoxybenzoate can be prepared by the oxidation of this compound and acts as a selective oxidizing reagent. acs.org

Dess-Martin Periodinane (DMP) is another important hypervalent iodine(V) reagent, derived from 2-iodobenzoic acid. wikipedia.orgtcichemicals.com DMP is prepared by treating IBX with acetic anhydride. acs.org It offers several advantages over IBX and other oxidants, including better solubility in common organic solvents, milder reaction conditions (room temperature, neutral pH), and shorter reaction times. wikipedia.orgorganic-chemistry.org

DMP is highly effective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, with high chemoselectivity and tolerance for sensitive functional groups. wikipedia.orgtcichemicals.com The oxidation mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation by an acetate ion to yield the carbonyl compound. wikipedia.org The presence of water has been shown to accelerate the rate of DMP oxidations. wikipedia.orgorganic-chemistry.org

While this compound is not DMP, its structural relative, 2-iodobenzoic acid, is the starting material for DMP synthesis. tcichemicals.com The reactivity principles of DMP highlight the utility of the 2-iodobenzoyl scaffold in designing powerful and selective oxidizing agents. acs.org

Table 3: Comparison of IBX and DMP Oxidants

| Characteristic | IBX (2-Iodoxybenzoic acid) | DMP (Dess-Martin Periodinane) | Reference |

|---|---|---|---|

| Precursor | 2-Iodobenzoic acid | IBX (from 2-Iodobenzoic acid) | wikipedia.orgwikipedia.org |

| Common Transformations | Alcohols to aldehydes/ketones, α,β-unsaturation of carbonyls, oxidation of benzylic positions | Alcohols to aldehydes/ketones | baranlab.orgwikipedia.org |

| Solubility | Poor in many common organic solvents | Good in solvents like CH₂Cl₂ and CHCl₃ | acs.orgwikipedia.org |

| Reaction Conditions | Often requires heating | Room temperature, neutral pH | nih.govwikipedia.org |

| Stability | Can be explosive upon impact or heating | Potentially explosive, heat- and shock-sensitive | organic-chemistry.orgacs.org |

Halogen Bond Interactions and Their Influence on Reactivity

The iodine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic species, such as a lone pair on a nitrogen or oxygen atom. nih.gov These interactions can play a significant role in crystal engineering and supramolecular chemistry, directing the assembly of molecules into specific architectures. nih.gov

Iv. Applications of Ethyl 2 Iodobenzoate in Advanced Organic Synthesis

Building Block for Complex Molecular Structures

Ethyl 2-iodobenzoate (B1229623) is recognized as an important synthetic building block for the construction of intricate molecular structures with tailored properties and functions nih.govnih.govfishersci.ca. Its iodine substituent provides a handle for various metal-catalyzed cross-coupling reactions, such as those involving Grignard reagents. For instance, ethyl 2-iodobenzoate has been successfully employed in Grignard reactions to synthesize diverse derivatives, including spirocyclic lactones. A notable example involves the treatment of this compound with a turbo Grignard reagent followed by the addition of a ketone, which leads to 1,2-addition and subsequent cyclization, yielding spirocyclic lactones in good yields wikiwand.com.

Furthermore, this compound serves as a precursor for the preparation of hypervalent iodine reagents. Through hypochlorite (B82951) oxidation, it can be transformed into esters of 2-iodoxybenzoic acid (IBX-esters), which are valuable oxidizing agents with a pseudobenziodoxole structure, finding utility in various oxidative transformations in organic synthesis nih.gov. The compound also participates in the synthesis of dibenzodiazepinones, an important class of heterocyclic compounds. This involves a one-pot protocol where this compound undergoes a copper(I)-catalyzed cross-coupling with o-phenylenediamine (B120857), followed by an intramolecular N-acylation cohlife.org.

Precursor in Medicinal Chemistry

The utility of this compound extends significantly into medicinal chemistry, where it functions as a critical precursor for the development of pharmaceutical compounds with diverse biological activities.

This compound is a key intermediate in the synthesis of various pharmaceuticals nih.govnih.gov. Chemical modifications involving this compound can lead to drugs with enhanced pharmacological activity, improved bioavailability, and better safety profiles nih.gov. Its versatility allows for its incorporation into complex scaffolds required for drug candidates. For example, it has been successfully utilized in one-pot procedures for preparing lactam scaffolds, which are common motifs in drug molecules nih.gov.

This compound plays a role in the synthesis of compounds exhibiting specific pharmacological effects. It has been noted for its use in the development of compounds with anti-infective and contraceptive properties, and as an X-ray contrast medium for diagnostic radiology wikipedia.org.

In more detailed research, the aminocarbonylation of ethyl 2-substituted 5-iodobenzoate derivatives with various amine nucleophiles has provided an efficient synthetic route to 5-carboxamide and 5-glyoxylamide derivatives of 2-(N-substituted) ethylbenzoates. These derivatives have demonstrated promising cytotoxic potential against certain cancer cell lines, specifically MCF-7 and T98G, while showing non-toxicity against normal DF-2 cells. This highlights their potential as lead molecules for future anticancer drug discovery nih.gov.

While direct synthesis of established antibacterial or anti-inflammatory drugs solely from this compound is not explicitly detailed, its derivatives and related chemical classes are frequently associated with these activities. For instance, biphenyl (B1667301) derivatives, which can be synthesized from aryl halides like iodobenzoates through cross-coupling reactions, are widely used in the development of anti-inflammatory and antibacterial drugs nih.gov. This suggests that this compound can serve as a foundational component for building such therapeutically active molecules. Furthermore, the synthesis of 2-(fluorosulfonyl)this compound, a compound structurally related to modifications of known anti-inflammatory drugs like Ibuprofen and Aspirin, demonstrates a pathway for integrating the iodobenzoate structure into agents with potential anti-inflammatory applications fishersci.ie.

This compound is an important intermediate in the synthesis of compounds targeting various therapeutic pathways, including kinase inhibition. Dibenzodiazepinones, which can be synthesized from this compound and o-phenylenediamine, are a significant class of heterocyclic compounds known for their diverse biological activities, including their role as Chk1 kinase inhibitors and histone deacetylase inhibitors cohlife.org.

Moreover, novel heterocyclic compounds designed to suppress protein kinase activities, such as those of growth factor receptors like c-Met, can involve intermediates derived from ethyl 2-substituted 5-iodobenzoates wikipedia.org. Crucially, the 5-glyoxylamido derivatives, obtained through aminocarbonylation reactions of ethyl 2-substituted 5-iodobenzoate, have been identified as inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9) through in silico molecular modeling studies. This direct evidence underscores its utility in developing agents against these crucial cancer targets nih.gov.

Role in Materials Science

Beyond its applications in organic synthesis and medicinal chemistry, this compound also finds utility in the field of materials science nih.gov. Its chemical structure allows for its incorporation into the framework of polymer materials through specific reactions, potentially enabling the design of polymers with novel or enhanced properties nih.gov. Furthermore, related compounds, such as biphenyl derivatives (which can be synthesized from aryl halides like iodobenzoates), are employed in the creation of fluorescent layers for organic light-emitting diodes (OLEDs) and as fundamental building blocks for liquid crystals nih.gov. This indicates the potential for this compound to contribute to advanced material development by serving as a precursor to functional organic materials.

Enhancement of Material Stability and Plasticity

The incorporation of 2-iodobenzoate groups into polymer materials can lead to enhanced material properties. For example, polymers modified to include 2-iodobenzoate functionalities have demonstrated relatively good thermal stability and high hydrophobicity. chemscene.com These modified polymers exhibited water contact angles ranging from 89° to 116°, indicating a significant increase in water repellency. chemscene.com While the literature extensively covers the thermal stability and hydrophobicity imparted by such modifications, specific detailed research findings focusing solely on the enhancement of plasticity directly attributable to the incorporation of this compound itself are not widely documented.

Endowing Materials with Optical and Electrical Properties

While various advanced materials and polymers are known for their optical and electrical properties, direct and detailed research findings specifically linking the incorporation of this compound or its derived moieties to the enhancement or endowment of unique optical or electrical properties in materials are not extensively reported in the available scientific literature. The compound is primarily noted for its synthetic utility rather than as a direct contributor to optoelectronic characteristics.

Precursor for Advanced Materials with Unique Properties

This compound is a key precursor for synthesizing a range of advanced materials with unique properties, extending beyond its role in polymer modification. One notable application is its use in the synthesis of spirocyclic lactones. These complex organic structures can be formed via Grignard reactions involving this compound, followed by subsequent cyclization steps. google.com

Furthermore, this compound serves as a starting material for the preparation of hypervalent iodine oxidizing reagents, specifically esters of 2-iodoxybenzoic acid (IBX-esters). These IBX-esters are synthesized through the hypochlorite oxidation of the corresponding 2-iodobenzoate esters. cymitquimica.com These hypervalent iodine compounds are recognized as valuable and stable oxidizing reagents, belonging to a class of pentavalent iodine compounds with a pseudobenziodoxole structure. cymitquimica.com

Synthesis of Heterocyclic Compounds

This compound is a crucial intermediate in the synthesis of diverse heterocyclic compounds, including biologically active molecules.

Formation of Dibenzodiazepinones

This compound is effectively utilized in the synthesis of dibenzodiazepinones, a class of heterocyclic compounds with significant biological activity. A concise and efficient one-pot protocol involves the cross-coupling of substituted ethyl 2-halobenzoates, including this compound, with o-phenylenediamine. uni.lufishersci.ca This reaction is typically catalyzed by copper(I) iodide (CuI) in ethylene (B1197577) glycol and proceeds through a spontaneous intramolecular N-acylation to yield the corresponding dibenzodiazepinone products in high yields. uni.lufishersci.ca Both ethyl 2-iodo- and 2-bromobenzoate (B1222928) have been shown to work effectively in this protocol, with substituents on the phenyl ring generally not impacting the reaction significantly. fishersci.ca

Approaches to Pyrroloacridine Alkaloids

This compound is instrumental in synthetic approaches towards complex natural products, such as pyrroloacridine alkaloids. Specifically, it has been employed in the synthesis of the ABCD ring system of alpkinidine, a marine pyrroloacridine alkaloid. nih.govnih.gov The synthetic route involves preparing an organozinc compound from this compound. This organozinc intermediate then undergoes a Negishi coupling reaction with 4-chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolin-1-one. nih.govnih.gov The resulting ethyl 2-(2-methyl-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolin-4-yl)-benzoate is subsequently treated with a base to facilitate an annulation reaction, thereby constructing the complete ABCD ring system of alpkinidine. nih.govnih.gov

Functional Group Transformations and Derivatizations

This compound serves as a versatile building block in advanced organic synthesis, primarily due to the reactivity of its aryl iodide moiety and, to a lesser extent, its ester group. These functionalities enable a wide array of transformations, leading to the synthesis of complex organic molecules with diverse applications. The strategic placement of the iodine atom ortho to the ester group provides opportunities for regioselective reactions, making it a valuable substrate for carbon-carbon bond formation and other derivatizations.

1 Cross-Coupling Reactions

The aryl iodide functionality of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are indispensable tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction is widely employed for the synthesis of biaryl compounds. This compound can participate in Suzuki-Miyaura cross-coupling, facilitating the formation of carbon-carbon bonds with organoboron compounds. For instance, it has been utilized in cobalt-catalyzed C(sp2)–C(sp3) Suzuki–Miyaura cross-coupling to synthesize ethyl 2-cyclohexylbenzoate. This reaction was successfully scaled up to 50 g, achieving an 81% yield from this compound, zinc chloride (ZnCl₂), and cyclohexylmagnesium bromide (CyMgBr) in tetrahydrofuran (B95107) (THF) sigmaaldrich.com.

Table 1: Suzuki-Miyaura Coupling of this compound

| Reactant 2 | Catalyst System | Conditions | Product | Yield | Reference |

| Cyclohexylmagnesium Bromide (with ZnCl₂) | Cobalt catalyst (e.g., (DMCyDA)CoBr₂) | Room Temp., THF | Ethyl 2-cyclohexylbenzoate | 81% | sigmaaldrich.com |

Sonogashira Coupling : this compound readily undergoes Sonogashira coupling with terminal alkynes, forming carbon-carbon triple bonds. A practical and efficient copper-catalyzed method has been developed for the I-substitution of alkyl-2-iodobenzoates with 1-octynes under solvent-, co-catalyst-, and base-free conditions. This system yielded Sonogashira coupling products in excellent yields, ranging from 84% to 97% fishersci.se. Furthermore, palladium-catalyzed Sonogashira reactions involving this compound have been successfully carried out under sunlight irradiation, yielding the desired cinnamide when reacted with acrylamide (B121943) fishersci.be.

Table 2: Sonogashira Coupling Reactions of this compound

| Alkyne Reactant | Catalyst System | Conditions | Product Type | Yield Range | Reference |

| 1-Octyne | Cu powder | Solvent-free, co-catalyst-free, base-free | Alkyl 2-benzoates | 84–97% | fishersci.se |

| Acrylamide | Palladium catalyst (e.g., PdCl₂/TiO₂) | Sunlight irradiation | Desired cinnamide | Not specified | fishersci.be |

Heck Reaction : The Heck reaction allows for the formation of new carbon-carbon bonds between aryl halides and olefins. This compound has been successfully employed in palladium-catalyzed Heck reactions. For example, its reaction with acrylamide under solar conditions furnished the desired cinnamide fishersci.be. This highlights the utility of this compound in forming styrene (B11656) derivatives and other olefin-coupled products. The Heck reaction is known for its tolerance of various functional groups, including esters fishersci.no.

Negishi Coupling : This cross-coupling reaction, involving organozinc reagents, is another significant transformation for this compound. It has been used as a model reaction in kinetic studies of palladium-catalyzed Negishi couplings, specifically with cyclohexylzinc chloride. In one instance, the reaction between this compound and cyclohexylzinc chloride reached 100% completion within 2 minutes under specific catalytic conditions involving Pd(OAc)₂ and Bu₄NBr, which formed palladium nanoparticles as the active species fishersci.ca. Organozinc compounds prepared from this compound have also been coupled with other complex substrates uni.lu.

Table 3: Negishi Coupling of this compound

| Organozinc Reactant | Catalyst System | Conditions | Reaction Completion | Reference |

| Cyclohexylzinc chloride | Pd(OAc)₂ / Bu₄NBr | Room Temp. | 100% in 2 min | fishersci.ca |

Other Coupling Reactions : this compound can also participate in other specialized coupling reactions. For instance, it has been used for the practical installation of tetrafluoroethylene (B6358150) fragments. Treatment of this compound with (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in the presence of copper(I) oxide (Cu₂O) in dimethylformamide (DMF) at 100 °C for 24 hours yielded the corresponding coupling product in 96% yield fishersci.se. Furthermore, this compound can be converted into organoaluminum reagents, which can then undergo further functionalization, such as allylation reactions fishersci.at.

Table 4: Other Coupling Reactions of this compound

| Reactant | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

| (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide | Cu₂O | DMF, 100 °C, 24 h | Tetrafluoroethylene-containing arene | 96% | fishersci.se |

| Organoaluminum reagents (derived from this compound) | Zn(OAc)₂ / CuCN·2LiCl | THF, 50 °C, 4 h (for Al reagent formation) | Allylated products | 60-87% | fishersci.at |

2 Other Functional Group Derivatizations

Beyond cross-coupling, this compound undergoes other transformations, leveraging both its iodide and ester functionalities.

N-Arylation and Cyclization : this compound can undergo N-arylation with diamines, such as o-phenylenediamine, to form N-arylation products. This initial coupling can be followed by intramolecular acylation to synthesize complex heterocyclic systems like dibenzodiazepinones. A protocol involving copper(I) iodide (CuI) catalysis in ethylene glycol allowed for a one-pot synthesis of dibenzodiazepinones in high yields, demonstrating the spontaneous intramolecular N-acylation after the cross-coupling wikipedia.org.

Table 5: N-Arylation and Cyclization of this compound

| Reactant | Catalyst System | Conditions | Product Type | Yield | Reference |

| o-Phenylenediamine | CuI | Ethylene glycol, one-pot | Dibenzodiazepinones | High | wikipedia.org |

Esterification : While this compound itself is an ester, it can be synthesized through esterification processes. For example, it can be prepared by the reaction of 2-iodobenzoyl chloride with ethanol (B145695), achieving an 85% yield fishersci.ca. This highlights the interconvertibility of functional groups and the utility of related compounds in its synthesis.

Formation of Organometallic Intermediates : this compound serves as a precursor for generating various organometallic reagents. It can afford arylzinc bromide via reaction with isopropylmagnesium bromide (i-PrMgBr) in THF, followed by reaction with zinc bromide (ZnBr₂) nih.govnih.gov. This ability to form reactive organometallic species further expands its utility as a versatile intermediate in organic synthesis.

V. Spectroscopic and Computational Studies of Ethyl 2 Iodobenzoate and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy of ethyl 2-iodobenzoate (B1229623) reveals characteristic signals for the ethyl group and the aromatic protons. The ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons appear as a series of multiplets in the downfield region, with their specific chemical shifts and coupling patterns influenced by the presence of the iodo and ester substituents.

Table 1: Representative ¹H NMR Spectral Data for Ethyl 2-iodobenzoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.4 | Triplet | ~7.1 |

| CH₂ | ~4.4 | Quartet | ~7.1 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the carbons of the ethyl group. The carbon atom attached to the iodine (C-I) shows a characteristic chemical shift. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~14 |

| CH₂ | ~62 |

| Aromatic C-I | ~94 |

| Aromatic C-H | ~128 - 132 |

| Aromatic C-CO | ~141 |

Note: Chemical shifts are approximate and can vary based on experimental parameters.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an indispensable tool. The ¹⁹F nucleus is highly sensitive, and its chemical shifts span a wide range, making it excellent for detecting subtle changes in the electronic environment. lcms.czmdpi.com The position of the fluorine substituent on the aromatic ring or on an alkyl chain will significantly influence the observed chemical shift. researchgate.net For instance, the introduction of fluorine atoms can be used to create probes for detecting metal ions, where changes in the ¹⁹F NMR signal indicate binding events. The coupling between fluorine and adjacent protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) provides additional structural information. lcms.cz

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (276.07 g/mol ). nih.govnist.gov Fragmentation patterns, which result from the ionization process, can provide further structural information. Common fragments may include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula C₉H₉IO₂. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Fragment | m/z (Mass-to-Charge Ratio) |

|---|---|

| [C₉H₉IO₂]⁺ (Molecular Ion) | 276 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands. A strong absorption peak is typically observed for the carbonyl (C=O) stretching of the ester group. Other significant peaks include C-O stretching vibrations, aromatic C=C stretching, and C-H stretching from both the aromatic ring and the ethyl group. tcichemicals.com The presence of the carbon-iodine (C-I) bond also gives rise to a characteristic absorption in the far-infrared region.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1720 |

| C-O (Ester) | Stretching | ~1250 - 1300 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H | Stretching | ~2850 - 3000 |

Note: Wavenumber values are approximate.

X-ray Crystallography and Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esuol.de While the crystal structure of this compound itself is not extensively detailed in the retrieved literature, studies on its derivatives and coordination complexes containing the 2-iodobenzoate moiety offer significant structural insights.

In a study of 2-(tritylsulfanyl)this compound, X-ray crystallography was used to resolve its molecular geometry. iucr.org This technique has also been crucial in characterizing coordination polymers formed from 2-iodobenzoate ligands. For example, two aqua-bridged zig-zag polymers, [Cu(2-iodobenzoate)2(β-picoline)2(μ-H2O)]n (1) and [Cu(2-iodobenzoate)2(γ-picoline)2(μ-H2O)]n (2), were synthesized and their structures determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that complex 1 crystallizes in the monoclinic system with a C2/c space group, while complex 2 crystallizes in the triclinic system with a P-1 space group. researchgate.net In both structures, water molecules act as bridges, creating one-dimensional chains. researchgate.net

Similarly, the reactions of Zinc nitrate (B79036) hexahydrate with 2-iodobenzoic acid and substituted pyridines yielded binuclear neutral complexes, [Zn2(2-IBA)4L2], where L represents 3-chloropyridine (B48278) or 4-ethylpyridine (B106801). researchgate.net X-ray crystallography of these complexes provided detailed structural data, revealing specific noncovalent I⋯I interactions in the 4-ethylpyridine derivative, which are crucial for understanding crystal packing. researchgate.net

The table below summarizes crystallographic data for a derivative of this compound.

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2-(Tritylsulfanyl)this compound | C28H23IO2S | Data Not Available | Data Not Available | iucr.org |

| [Cu(2-iodobenzoate)2(β-picoline)2(μ-H2O)]n | Data Not Available | Monoclinic | C2/c | researchgate.net |

| [Cu(2-iodobenzoate)2(γ-picoline)2(μ-H2O)]n | Data Not Available | Triclinic | P-1 | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational methods serve as indispensable tools for investigating the properties and reactivity of molecules like this compound and its derivatives at an electronic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comorientjchem.org It has been applied to study systems involving this compound to understand ligand binding energies and reaction mechanisms. For instance, DFT calculations were employed to study the binding energies of various phosphine (B1218219) ligands (PR₃) to heterobimetallic palladium complexes. iastate.edu These complexes are active catalysts in the Negishi cross-coupling reaction of this compound. iastate.eduosti.gov The calculations helped to establish the trend in ligand binding strength (PBu₃ > PPh₃ > P(OPh)₃), which corresponds to their sigma-bonding ability and impacts the catalytic activity. iastate.edu

DFT has also been used to explore reaction mechanisms. In a study on the conversion of N-(2-X-carbonyl)phenyl ketenimines to quinolin-4(3H)-ones, DFT calculations on model systems revealed two distinct pathways for the initial researchgate.net-X sigmatropic shift, depending on the nature of the migrating group X. acs.org This type of computational analysis is vital for predicting reaction outcomes and designing synthetic strategies. acs.org Furthermore, the geometry of various thiophene (B33073) sulfonamide derivatives has been optimized using DFT at the B3LYP/6-311G (d,p) level to calculate key structural parameters like bond lengths and angles. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Derivatives of this compound have been the subject of such studies. In one investigation, halo-substituted mixed ester/amide derivatives, including 2-((5-Isopropyl-2-methyl phenyl) Amino)-2-oxothis compound, were synthesized and evaluated as inhibitors of jack bean urease. nih.gov Molecular docking studies were performed to understand the binding interactions of these compounds with the enzyme's active site. nih.gov

In another study, a series of 5-glyoxylamido-anthranilates, synthesized from ethyl 2-substituted 5-iodobenzoates, were evaluated for their cytotoxic potential against cancer cell lines. researchgate.net In silico molecular modeling confirmed that these novel compounds were inhibitors of cyclin-dependent kinase 6 and 9 (CDK6 and CDK9), providing a potential mechanism for their anticancer activity. researchgate.net

The table below summarizes the findings from molecular docking studies on derivatives.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Iodobenzoate ester/amide derivatives | Jack Bean Urease | Identified binding interactions within the enzyme active site. | nih.gov |

| 5-Glyoxylamido derivatives of 2-(N-substituted) ethylbenzoates | CDK6 and CDK9 | Compounds confirmed as inhibitors, suggesting a mode of action for their cytotoxicity. | researchgate.net |

Prediction of Reactivity and Reaction Pathways

Computational chemistry plays a pivotal role in predicting the reactivity of this compound and the pathways it will follow in various chemical transformations. The compound is a known substrate for several important reactions.

Negishi Cross-Coupling: this compound is used as a reactant in Negishi cross-coupling reactions to form C-C bonds. Studies have shown that heterobimetallic palladium complexes can catalyze the reaction with cyclohexylzinc chloride to produce ethyl 2-cyclohexylbenzoate with high conversion rates. iastate.eduosti.gov Computational studies on these catalysts, as mentioned previously, help in understanding how ligand choice affects reactivity. iastate.edu

Ullmann-Goldberg Coupling: A one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones involves the Ullmann-Goldberg type coupling-cyclization of this compound derivatives with 2-aminopyridines. nih.gov Mechanistic possibilities include the oxidative addition of the aryl iodide to a copper catalyst, and the reaction pathway can be influenced by factors like the base and temperature. nih.gov

Aminocarbonylation: The aminocarbonylation of ethyl 2-substituted 5-iodobenzoate can lead to different products depending on the reaction conditions. researchgate.net Detailed optimization studies have shown that performing the reaction at 1 atm of carbon monoxide with a specific palladium catalyst and base favors the formation of 2-ketocarboxamides. researchgate.net This demonstrates how reaction pathways can be selectively controlled.

Ketenimine Rearrangements: DFT calculations on the rearrangement of N-(2-X-carbonyl)phenyl ketenimines have provided detailed mechanistic insights into the initial researchgate.net-X shift followed by a 6π-electrocyclic ring closure. acs.org The calculations predicted the order of migratory aptitudes for different X groups and determined that the subsequent cyclization is a concerted process. acs.org Such studies are fundamental to predicting the feasibility and outcome of complex reaction sequences.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept for understanding chemical interactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability. mdpi.commalayajournal.org

While direct FMO analysis of this compound was not found, studies on related and derivative structures provide valuable insights.

In the study of heterobimetallic catalysts for the Negishi reaction, HOMO/LUMO diagrams were included in the supporting information, indicating their role in understanding the electronic properties of the catalysts that interact with this compound. osti.gov

For a series of 2-pyridinone derivatives studied as HIV-1 reverse transcriptase inhibitors, quantum chemical parameters including E(HOMO), E(LUMO), and the energy gap (ΔE) were calculated using the B3LYP/6-311G(d,p) method. oatext.com These parameters were then used to build structure-activity relationships.

Computational studies of thiophene sulfonamide derivatives also involved calculating HOMO and LUMO energies to assess the stability of the compounds. mdpi.com The energy gap for these compounds was found to be in the range of 3.44–4.65 eV, indicating their relative stability. mdpi.com The distribution of these orbitals shows the likely sites for electronic interactions.

The table below presents representative data from FMO analysis on related compound classes.

| Compound/Class | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Thiophene Sulfonamide Derivatives (Range) | Data Not Available | Data Not Available | 3.44 - 4.65 | mdpi.com |

Vi. Advanced Research Directions and Future Perspectives

Exploration of New Catalytic Systems for Synthesis

The synthesis of ethyl 2-iodobenzoate (B1229623) and its derivatives is a focal point of research, with an emphasis on developing more efficient and selective catalytic systems. While traditional methods exist, the quest for novel catalysts continues to drive innovation.

Recent studies have explored the use of copper-catalyzed systems for various transformations involving ethyl 2-iodobenzoate. For instance, a one-pot protocol for synthesizing dibenzodiazepinones involves the cross-coupling of substituted ethyl 2-halobenzoates with o-phenylenediamine (B120857) using a ligand-free CuI catalyzed system in ethylene (B1197577) glycol. researchgate.netrhhz.net This method offers a concise and efficient route to biologically active molecules. researchgate.netrhhz.net Another notable advancement is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, which provides a facile method for preparing aryldifluorophosphonates. acs.org The directing effect of the benzoate (B1203000) ester group is crucial for the efficiency of this reaction. acs.org

Palladium-based catalysts also remain central to the synthesis of derivatives from this compound. Research has demonstrated the aminocarbonylation of ethyl 2-substituted 5-iodobenzoate using a palladium source to produce various amide and α-ketoamide derivatives. researchgate.net Furthermore, a non-palladium-catalyzed approach has been developed for synthesizing precursors for iodine radiolabeling, starting from the direct insertion of zinc into this compound. snmjournals.org

The development of heterogeneous catalysts is another promising avenue. A new class of recyclable supported chiral heterogeneous ligands has been synthesized and applied in the asymmetric allylic oxidation of alkenes, showcasing the potential for creating complex chiral molecules. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| CuI (ligand-free) | Ethyl 2-halobenzoates, o-phenylenediamine | Dibenzodiazepinones | researchgate.netrhhz.net |

| CuBr | Iodobenzoates, Bromozinc-difluorophosphonate | Aryldifluorophosphonates | acs.org |

| [Pd(η3-C3H5)(μ-Cl)]2 | Ethyl 2-substituted 5-iodobenzoate, Amines | Amides, α-Ketoamides | researchgate.net |

| Zinc | This compound | Organozinc reagent | snmjournals.org |

| Recyclable supported chiral heterogeneous ligands | Alkenes, tert-butyl o-iodoperbenzoate | Chiral allylic esters | acs.org |

Development of Asymmetric Synthesis Strategies Involving this compound

Asymmetric synthesis, the generation of chiral molecules with a defined three-dimensional arrangement, is a critical area of modern organic chemistry. uwindsor.ca this compound serves as a valuable starting material in the development of new asymmetric strategies.

One notable application is in the synthesis of chiral allylic esters. Researchers have utilized new recyclable chiral heterogeneous oxazoline-based catalysts in the asymmetric allylic oxidation of alkenes to produce chiral allylic esters with high yields. acs.org For example, the reaction of cyclohexene (B86901) with tert-butyl o-iodoperbenzoate in the presence of a copper-based catalyst and a chiral ligand afforded (S)-cyclohex-2-en-1-yl 2-iodobenzoate. acs.org

Furthermore, domino reactions catalyzed by silver have been employed for the synthesis of chiral pyrrolidines, with this compound being a key component in these multi-step transformations. thieme-connect.com The ability to construct complex chiral ring systems in a single pot operation highlights the efficiency of such strategies.

Investigation of Novel Applications in Nanoscience and Biotechnology

The unique properties of this compound and its derivatives are being explored for applications beyond traditional organic synthesis, extending into the realms of nanoscience and biotechnology.

In biotechnology, this compound is used as an intermediate in the synthesis of molecules with potential biological activity. For instance, it has been used in the synthesis of derivatives that act as inhibitors of human γ-butyrobetaine hydroxylase, an enzyme implicated in various physiological processes. nih.gov Additionally, derivatives of this compound have been investigated for their cytotoxic potential against cancer cell lines. researchgate.net Specifically, 5-glyoxylamido derivatives have shown promising activity against MCF-7 and T98G cancer cells. researchgate.net

The development of precursors for radio-iodination is another significant application in biotechnology. A novel non-palladium-catalyzed synthesis of 2-(tributylstannyl)benzoate succinimide, a precursor for labeling proteins with iodine radioisotopes for imaging purposes, starts from this compound. snmjournals.org

While direct applications in nanoscience are still emerging, the ability to functionalize molecules with iodine-containing aromatic rings opens up possibilities for creating novel materials with specific electronic or self-assembly properties.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. Research involving this compound is reflecting this trend.

One approach is the use of more environmentally benign solvents and catalysts. The one-pot synthesis of dibenzodiazepinones, for example, utilizes ethylene glycol as a solvent, which is considered a greener alternative to many traditional organic solvents. rhhz.net

Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, reduces the need for purification of intermediates, thereby saving solvents and energy. rhhz.net The synthesis of dibenzodiazepinones via a copper-catalyzed C-N bond coupling followed by an intramolecular N-acylation is a prime example of such a strategy. researchgate.netrhhz.net

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Several studies have focused on elucidating the mechanisms of reactions involving this compound.

Mechanistic investigations into copper-catalyzed reactions have provided valuable insights. For example, studies on the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate suggest that a pure single electron transfer (SET) mechanism is unlikely and that the directing effect of the benzoate ester is critical. acs.org In another study, mechanistic investigations supported the regioselective N-arylation of 2-aminobenzamide (B116534) at the amide position in the synthesis of dibenzodiazepinones. researchgate.net

The mechanism of palladium-catalyzed reactions has also been a subject of study. Detailed optimization studies on the aminocarbonylation of ethyl 2-substituted 5-iodobenzoate have shown that the reaction conditions strongly influence the formation of amides versus α-ketoamides. researchgate.net

Furthermore, mechanistic studies of a copper-catalyzed electrophilic amination of diorganozinc reagents have been undertaken to improve the efficiency and scope of such reactions, drawing parallels to the well-understood Buchwald-Hartwig amination. core.ac.uk

Computational Design of this compound Derivatives with Tailored Properties